1-Ethylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPGARUNNKGOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044413 | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2687-91-4 | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone (NEP), is a versatile organic compound characterized by its 5-membered lactam structure. It serves as a polar aprotic solvent with a wide range of applications in various industrial and research settings.[1][2] Due to its excellent solvency for a broad spectrum of both polar and non-polar substances, it is utilized in chemical synthesis, polymer chemistry, and increasingly in the pharmaceutical industry for drug formulation and as a transdermal absorption enhancer.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound.

Chemical Properties

This compound is a colorless to light yellow liquid with a faint amine-like odor.[4] It is miscible with water and most common organic solvents. Key quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [5][6][7] |

| Molecular Weight | 113.16 g/mol | [1][5][6][7] |

| CAS Number | 2687-91-4 | [1][6][7] |

| Density | 0.992 g/mL at 25 °C | [5] |

| Melting Point | -87.5 to -88.5 °C | [5] |

| Boiling Point | 212 °C at 760 mmHg | |

| 97 °C at 20 mmHg | [5] | |

| Flash Point | 76 °C (169 °F) | [5][8] |

| Water Solubility | 1000 g/L at 23 °C | [5] |

| Refractive Index (n²⁰/D) | 1.465 | [5] |

| Vapor Pressure | 0.1 mmHg | [4] |

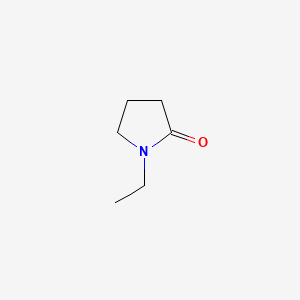

Chemical Structure

The structure of this compound consists of a five-membered ring containing a nitrogen atom, which is substituted with an ethyl group. The ring also features a carbonyl group at the second position, classifying it as a lactam (a cyclic amide).

Caption: Chemical structure of this compound.

Spectroscopic data confirms this structure. The NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrometry (MS) data.[7] The infrared spectrum will show a characteristic strong absorption for the C=O stretch of the amide. The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight. 1H and 13C NMR spectra would show signals corresponding to the ethyl group and the three methylene (B1212753) groups of the pyrrolidinone ring.

Experimental Protocols: Synthesis

A common and industrially significant method for the synthesis of this compound is the reaction of γ-butyrolactone (GBL) with monoethylamine (MEA).[5][9] This is a condensation reaction that forms the lactam ring.

Experimental Protocol: Synthesis of this compound from γ-Butyrolactone and Monoethylamine

This protocol is a generalized procedure based on literature data and patents.[5][9][10]

Materials:

-

γ-Butyrolactone (GBL)

-

Monoethylamine (MEA)

-

High-pressure reactor

Procedure:

-

Reactant Charging: In a high-pressure reactor, charge γ-butyrolactone and monoethylamine. A molar ratio of MEA to GBL in the range of 1.08:1 to 2:1 is typically used.[5][10]

-

Reaction Conditions: Heat the reactor to a temperature between 245-420 °C and pressurize to 4.5-120 bar.[5][9][10] The reaction is typically carried out in the liquid phase.[5][10] While the reaction can proceed without a catalyst, one may be employed.[5][9]

-

Reaction Time: Maintain the reaction conditions for a period of 2.5 to 3 hours.[9]

-

Work-up and Purification: After the reaction is complete, cool the reactor and reduce the pressure. The reaction mixture will contain the product, unreacted starting materials, and water as a byproduct. The purification is typically achieved through distillation. Excess ethylamine (B1201723) and water are first removed, followed by fractional distillation to isolate the pure this compound.[5]

Caption: General workflow for the synthesis of this compound.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, the broader class of pyrrolidinone-containing molecules has demonstrated significant biological activity.

For instance, other 2-oxopyrrolidine derivatives have been shown to modulate the Nrf-2 signaling pathway, which is a key regulator of cellular antioxidant responses.[11][12] Additionally, the parent compound, 2-pyrrolidinone (B116388), has been found to facilitate hippocampal synaptic transmission by enhancing α7 nicotinic acetylcholine (B1216132) receptor responses through a protein kinase C (PKC) pathway.[13] Furthermore, certain substituted pyrrolidines have been investigated for their suppressive effects on Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[14][15]

These findings suggest that the pyrrolidinone scaffold can be a valuable pharmacophore. While direct signaling pathway interactions for this compound are not yet elucidated, its utility in drug development is primarily as a solvent and a penetration enhancer in topical and transdermal formulations.[1][3] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in drug formulation.

To illustrate a potential, though not directly confirmed, area of biological relevance for the pyrrolidinone scaffold, the following diagram depicts a simplified overview of the Nrf-2 signaling pathway, which has been shown to be modulated by other 2-oxopyrrolidine derivatives.

Caption: Simplified Nrf-2 signaling pathway, potentially modulated by some 2-oxopyrrolidine derivatives.

Disclaimer: This diagram illustrates a signaling pathway affected by certain molecules containing the 2-oxopyrrolidine core. There is currently no direct evidence that this compound specifically activates this pathway.

Safety and Handling

This compound is considered a hazardous substance. It can be harmful if swallowed and may cause eye irritation.[10] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical.[8][10] It should be used in a well-ventilated area.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical with a valuable set of properties that make it a useful solvent and intermediate in various fields, including the pharmaceutical industry. Its chemical structure is well-defined, and its synthesis is achievable through established methods. While its direct interactions with biological signaling pathways are an area requiring further research, the broader family of pyrrolidinones shows significant pharmacological potential. This guide provides a foundational understanding of the key technical aspects of this compound for researchers and professionals in drug development and related scientific disciplines.

References

- 1. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO.,LTD [pymyj2002.com]

- 3. N-乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. File:Synthesis N-Ethyl-2-pyrrolidone.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. US20090187030A1 - Process for continuously preparing n-ethyl-2-pyrrolidone (nep) - Google Patents [patents.google.com]

- 6. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. guidechem.com [guidechem.com]

- 10. Process For Continuously Preparing N Ethyl 2 Pyrrolidone (Nep) [quickcompany.in]

- 11. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1-Ethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Ethylpyrrolidin-2-one (NEP), a versatile aprotic solvent. The information herein is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured format to facilitate easy reference and application in experimental and developmental work.

Introduction

This compound, also known as N-Ethylpyrrolidone (NEP), is a colorless to light yellow liquid with a faint amine-like odor.[1] It is a derivative of pyrrolidinone and is characterized by its high solvency, low vapor pressure, and miscibility with water and various organic solvents.[2][3] These properties make it a valuable solvent and intermediate in a wide range of applications, including in the pharmaceutical industry as a transdermal absorption enhancer and in the synthesis of various organic compounds.[2][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, application, and for the design of processes in which it is a component.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| Density | 0.992 g/mL | at 25 °C |

| 1.0 g/cm³ | at 20 °C | |

| Boiling Point | 212.5 °C | at 760 mmHg |

| 97 °C | at 20 mmHg | |

| Melting Point | -75 °C | |

| Flash Point | 91 °C | Pensky-Martens closed cup |

| 76.1 °C | TCC | |

| Solubility in Water | 1000 g/L | at 23 °C |

| Refractive Index (n_D) | 1.465 | at 20 °C |

| Vapor Pressure | 0.18 hPa | at 20 °C |

| 0.276 mmHg | at 25 °C | |

| pH | 8-9 | 100 g/L in H₂O at 20 °C |

| Kinematic Viscosity | 2.1 cSt (2.1 mm²/s) | at 20 °C |

| Autoignition Temperature | 245 °C | DIN 51794 |

| Explosive Limits | 1.3 - 7.7 % (v/v) | |

| Log P (Octanol/Water) | -0.2 to -0.04 |

Note: Variations in reported values can be attributed to different experimental conditions and measurement techniques.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

-

Density: The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 20°C or 25°C, to calculate the density.

-

Boiling Point: The boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For vacuum distillation, the pressure is reduced, and the corresponding boiling point is measured.

-

Melting Point: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the liquid until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid transitions to a liquid is the melting point.

-

Flash Point: The flash point is determined using either a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method is common and involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors will ignite.[7]

-

Solubility: To determine water solubility, a saturated solution of this compound in water is prepared at a specific temperature. The concentration of the solute in the solution is then measured using techniques such as gravimetry (after evaporation of the solvent), spectroscopy, or chromatography.

-

Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This measurement is typically done at a standard wavelength (e.g., the sodium D-line, 589 nm) and temperature (e.g., 20°C).

Visualizations

The following diagram illustrates the logical relationship between the key physical properties of this compound and the factors that influence them.

Caption: Interrelation of this compound's physical properties.

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a liquid chemical like this compound.

Caption: Generalized experimental workflow for physical property analysis.

References

- 1. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO.,LTD [pymyj2002.com]

- 3. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. ethyl pyrrolidone, 2687-91-4 [thegoodscentscompany.com]

- 7. 1-Ethyl-2-pyrrolidinone for synthesis 2687-91-4 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Ethyl-2-pyrrolidinone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Polarity and Solvent Classification of N-Ethyl-2-pyrrolidone (NEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-pyrrolidone (NEP) is a versatile, polar aprotic solvent with a wide range of applications in research, chemical synthesis, and pharmaceutical development. Its favorable properties, including high solvency, thermal stability, and miscibility with water and common organic solvents, make it a subject of significant interest. This technical guide provides a comprehensive overview of the polarity and solvent classification of NEP, presenting key physical and polarity-related data in a comparative context. Detailed experimental protocols for determining solvent polarity parameters are outlined, and a representative experimental workflow for its application in solid-phase peptide synthesis is illustrated.

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a cyclic lactam characterized by a five-membered ring containing a nitrogen atom to which an ethyl group is attached. It is a colorless to light yellow liquid with a faint amine-like odor.[1] Structurally similar to the well-known solvent N-Methyl-2-pyrrolidone (NMP), NEP is often considered a safer alternative in various applications due to its lower toxicity profile. Its classification as a polar aprotic solvent stems from its molecular structure, which imparts a significant dipole moment while lacking acidic protons. This combination of properties makes NEP an effective solvent for a broad spectrum of polar and nonpolar compounds. This guide aims to provide a detailed technical resource on the polarity of NEP for professionals in research and development.

Physicochemical Properties of N-Ethyl-2-pyrrolidone

A clear understanding of the fundamental physicochemical properties of NEP is essential for its effective application. The following table summarizes key physical data for NEP, with comparative values for the closely related solvent, N-Methyl-2-pyrrolidone (NMP).

| Property | N-Ethyl-2-pyrrolidone (NEP) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 2687-91-4[1] | 872-50-4[2] |

| Molecular Formula | C₆H₁₁NO[1] | C₅H₉NO[2] |

| Molecular Weight | 113.16 g/mol [1] | 99.13 g/mol [2] |

| Boiling Point | 212 °C (at 101.3 kPa)[3] | 202 °C |

| Density | 0.992 g/mL at 25 °C[4] | 1.028 g/cm³ at 25 °C[5] |

| Miscibility | Miscible with water and most organic solvents | Miscible with water and most organic solvents[6] |

Polarity of N-Ethyl-2-pyrrolidone

The polarity of a solvent is a critical parameter that governs its solvating power and its influence on chemical reactions. While NEP is known to be a polar solvent, specific quantitative data can be elusive in readily available literature. The following sections and tables provide known qualitative descriptions and comparative quantitative data for its analogue, NMP, to offer a comprehensive understanding of NEP's polarity profile.

Dielectric Constant and Dipole Moment

The dielectric constant (ε) is a measure of a solvent's ability to separate opposite charges, while the dipole moment (μ) is a measure of the charge separation within a molecule. While sources describe NEP as having a "low dielectric constant"[4][7], a specific experimental value is not consistently reported. For comparison, the closely related and structurally similar solvent, NMP, has a dielectric constant of 32.3 and a dipole moment of 4.09 Debye (D)[2], indicating its high polarity. Given the structural similarities, it is reasonable to infer that NEP also possesses a significant dipole moment and a moderately high dielectric constant.

| Parameter | N-Ethyl-2-pyrrolidone (NEP) | N-Methyl-2-pyrrolidone (NMP) |

| Dielectric Constant (ε) | Described as "low"[4][7] | 32.3[2] |

| Dipole Moment (μ) | Not widely reported | 4.09 D[8] |

Solvent Polarity Scales

Several empirical scales have been developed to quantify solvent polarity based on its effect on specific chemical or physical processes.

The Kamlet-Taft solvatochromic parameters provide a more detailed description of solvent polarity by distinguishing between hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π). These parameters are determined by observing the solvatochromic shifts of specific indicator dyes in the solvent of interest. For the aprotic solvent NMP, the α value is 0.00, while its β value of 0.77 indicates it is a reasonably strong hydrogen bond acceptor. The π value of 0.92 reflects its high dipolarity and polarizability.[10] It is expected that NEP would exhibit similar characteristics.

| Kamlet-Taft Parameter | N-Ethyl-2-pyrrolidone (NEP) | N-Methyl-2-pyrrolidone (NMP) |

| α (Hydrogen Bond Acidity) | Not widely reported | 0.00[10] |

| β (Hydrogen Bond Basicity) | Not widely reported | 0.77[10] |

| π* (Dipolarity/Polarizability) | Not widely reported | 0.92[10] |

Reichardt's dye (betaine 30) is a solvatochromic dye that exhibits a large shift in its UV-visible absorption spectrum depending on the polarity of the solvent.[11] The transition energy (ET(30)) for this dye in a particular solvent provides a sensitive measure of its polarity. The normalized ETN scale is derived from this value. While the ET(30) or ETN value for NEP is not readily found in the searched literature, this parameter is crucial for a comprehensive polarity characterization.

Experimental Protocols for Solvent Polarity Determination

The following protocols provide a general framework for the experimental determination of Kamlet-Taft parameters and Reichardt's ET(30) value using UV-Vis spectroscopy.

Determination of Kamlet-Taft Parameters (α, β, π*)

This protocol involves measuring the solvatochromic shifts of three different indicator dyes in the solvent being tested.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

N-Ethyl-2-pyrrolidone (NEP), high purity

-

Indicator dyes:

-

For π*: 4-Nitroanisole or N,N-dimethyl-4-nitroaniline

-

For β: 4-Nitroaniline

-

For α: Reichardt's dye (Betaine 30)

-

-

Reference non-polar solvent (e.g., cyclohexane)

Procedure:

-

Preparation of Dye Solutions: Prepare dilute solutions of each indicator dye in NEP. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 AU at the wavelength of maximum absorbance (λmax).

-

UV-Vis Spectral Measurement:

-

Record the UV-Vis spectrum of each dye solution in NEP over a suitable wavelength range.

-

Determine the λmax for each dye.

-

-

Calculation of Kamlet-Taft Parameters:

-

The parameters are calculated using specific equations that relate the shift in the absorption maximum of the dyes in NEP compared to a reference solvent. The wavenumbers (νmax in cm-1) are typically used for these calculations (νmax = 1 / λmax).

-

π*: Determined from the solvatochromic shift of a non-hydrogen-bond-donating dye like 4-nitroanisole.

-

β: Determined using a dye that is a hydrogen bond donor, such as 4-nitroaniline, in conjunction with the π* value.

-

α: Determined using a dye that is a strong hydrogen bond acceptor, like Reichardt's dye, in conjunction with the π* value.

-

Determination of Reichardt's ET(30) and ETN

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

N-Ethyl-2-pyrrolidone (NEP), high purity

-

Reichardt's dye (Betaine 30)

Procedure:

-

Preparation of Reichardt's Dye Solution: Prepare a dilute solution of Reichardt's dye in NEP to obtain an absorbance within the optimal range of the spectrophotometer.

-

UV-Vis Spectral Measurement: Record the UV-Vis spectrum of the solution and determine the λmax in nanometers (nm).

-

Calculation of ET(30): The ET(30) value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)[12]

-

Calculation of ETN: The normalized ETN value is calculated using the ET(30) values of tetramethylsilane (B1202638) (TMS) and water as reference points: ETN = [ET(30)solvent - ET(30)TMS] / [ET(30)water - ET(30)TMS] Where ET(30)TMS = 30.7 kcal/mol and ET(30)water = 63.1 kcal/mol.

Application of NEP in Solid-Phase Peptide Synthesis (SPPS)

NEP is increasingly utilized as a solvent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its high polarity and solvating power make it effective in dissolving the protected amino acids and coupling reagents, facilitating efficient peptide bond formation. The following diagram illustrates a generalized workflow for Fmoc-based SPPS where NEP can be employed as a solvent.

Conclusion

N-Ethyl-2-pyrrolidone is a highly effective polar aprotic solvent with significant potential in various scientific and industrial applications, including as a greener alternative to NMP. While a complete set of experimentally determined polarity parameters for NEP is not yet widely available, its close structural and chemical relationship with NMP provides a strong basis for understanding its behavior. The experimental protocols outlined in this guide offer a practical approach for researchers to characterize the polarity of NEP and other novel solvents. As research into greener and more efficient chemical processes continues, a thorough understanding of the properties of solvents like NEP will be increasingly crucial for the advancement of drug development and other scientific disciplines.

References

- 1. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. haihangchem.com [haihangchem.com]

- 4. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 5. pt.tnjchem.com [pt.tnjchem.com]

- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. N-Ethyl-2-Pyrrolidinone(NEP) Cas No:2687-91-4 - Blog - Henan GP Chemicals Co.,Ltd [gpcchem.com]

- 8. Dipole Moment [macro.lsu.edu]

- 9. Polarity Index [macro.lsu.edu]

- 10. Kamlet-Taft solvent parameters [stenutz.eu]

- 11. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 12. Dimroth and Reichardt ET [stenutz.eu]

1-Ethylpyrrolidin-2-one (NEP): A Comprehensive Technical Guide

CAS Number: 2687-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Ethylpyrrolidin-2-one (also known as N-Ethylpyrrolidone or NEP), a versatile aprotic solvent. The information presented herein is intended to support research, development, and safety protocols involving this chemical compound.

Chemical Identity and Physicochemical Properties

This compound is a colorless, polar aprotic solvent with high thermal and chemical stability.[1][2] Its properties make it a valuable medium for a variety of chemical reactions and formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [3][4][5][6][7][8] |

| Molecular Weight | 113.16 g/mol | [3][4][6][7][8][9] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][10] |

| Boiling Point | 203.56 °C @ 760 mmHg (est.) | [10] |

| 82-83 °C @ 101.3 kPa | [1] | |

| 97 °C @ 20 mmHg | [1][11] | |

| Melting Point | -75.0 °C | [2] |

| Density | 0.992 g/mL at 25 °C | [1][11] |

| 1.0 g/cm³ at 20 °C | [9] | |

| Refractive Index (n20/D) | 1.465 | [1][11] |

| Vapor Pressure | 0.18 hPa @ 20 °C | [9] |

| 0.276 mmHg @ 25 °C (est.) | [10] | |

| Flash Point | 91 °C (Pensky-Martens closed cup) | [9] |

| 76.11 °C (Tag Closed Cup) | [10] | |

| Autoignition Temperature | 245 °C | [9] |

| Solubility | Miscible with water and most common organic solvents | [1][2] |

| pH | 8-9 (100 g/L in H₂O at 20 °C) | [9] |

| Viscosity (kinematic) | 2.1 cSt @ 20 °C | [9] |

| Explosive Limits | 1.3 - 7.7 % (v/v) | [1][9] |

Synthesis and Manufacturing

A common laboratory-scale synthesis of this compound involves the N-alkylation of a protected pyrrolidinone derivative.

Experimental Protocol: Synthesis of this compound

Principle: This procedure details the synthesis via the reaction of 1-(trimethylsilyl)-2-pyrrolidinone with ethyl benzenesulfonate (B1194179). The trimethylsilyl (B98337) group serves as a protecting group for the nitrogen atom, facilitating the alkylation.

Materials:

-

1-(trimethylsilyl)-2-pyrrolidinone

-

Ethyl benzenesulfonate

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine an equimolar amount of 1-(trimethylsilyl)-2-pyrrolidinone (e.g., 0.1 mol) and ethyl benzenesulfonate (0.1 mol) in anhydrous toluene.

-

Reaction Conditions: Heat the mixture to 140-170 °C with vigorous stirring.[3][7]

-

Reaction Time: Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by a suitable method (e.g., GC-MS).[3][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is utilized in a wide range of applications due to its excellent solvent properties and low toxicity profile.

-

Solvent: It is a highly efficient selective solvent used in various industrial processes.[1][2] This includes applications in oil refining, and as a medium for polymerization reactions.[1]

-

Chemical Synthesis: It serves as a catalyst and a reaction medium in the synthesis of pharmaceuticals, dyes, pesticides, and heat-resistant resins.[1][2]

-

Formulations: NEP is found in a variety of products including coatings, inks, adhesives, and cleaning agents.[12] It is also used in the formulation of anti-freeze products and lubricants.[12]

-

Drug Development: It has been studied as a transdermal absorption-enhancing compound.[11]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory and industrial safety.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[13][14][15][16] |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child.[12][13][14][16] |

| Flammable Liquids | 4 | Combustible liquid.[13][15] |

Handling Precautions:

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1] Tightly fitting safety goggles are recommended.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[13] Store locked up.[13]

-

Incompatibilities: Avoid contact with strong acids, strong bases, acid chlorides, and oxidizing agents.[13]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols for Property Determination

The following are generalized protocols based on OECD guidelines for determining key physicochemical and toxicological properties.

Experimental Workflow: Property Determination

Caption: General workflow for determining key properties of a chemical.

Protocol 1: Boiling Point Determination (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Differential Scanning Calorimetry (DSC) is a modern and accurate method.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Volatile sample pans and lids

-

Reference material (e.g., Indium) for calibration

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a volatile sample pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The boiling point is determined as the onset temperature of the endothermic peak corresponding to the vaporization of the sample. The measurement should be repeated for accuracy.

Protocol 2: Density Determination (OECD Guideline 109)

Principle: The oscillating densitometer method measures the change in the resonant frequency of a U-shaped tube when filled with the sample liquid. This change is directly related to the density of the liquid.

Apparatus:

-

Oscillating densitometer with a thermostatically controlled cell

-

Syringes for sample injection

-

High-purity water and air for calibration

Procedure:

-

Calibration: Calibrate the instrument at a specified temperature (e.g., 20 °C) using dry air and high-purity water.

-

Sample Introduction: Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

Equilibration: Allow the sample to reach thermal equilibrium within the cell.

-

Measurement: The instrument measures the oscillation period of the U-tube and calculates the density.

-

Cleaning: Thoroughly clean and dry the cell before the next measurement. Perform measurements in duplicate or triplicate.

Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Principle: This method determines the acute toxicity of a substance after oral administration. It is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a GHS category based on mortality.

Animals:

-

Healthy, young adult rats (e.g., Wistar strain), typically females as they can be slightly more sensitive.

-

Animals are acclimatized for at least 5 days before the study.

Procedure:

-

Dose Preparation: The test substance is typically administered as supplied. If necessary, it can be dissolved in a suitable vehicle like water or corn oil.

-

Administration: The substance is administered in a single dose by gavage to a group of 3 animals.

-

Starting Dose: Based on existing information, a starting dose is selected (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Stepwise Procedure:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, allowing for classification. All surviving animals are humanely euthanized and subjected to a gross necropsy at the end of the observation period.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of this compound.

-

Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification in complex mixtures.[7]

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is available from the NIST Chemistry WebBook and shows characteristic absorptions for the amide carbonyl group and C-H bonds.[6]

-

Gas Chromatography: Retention indices for gas chromatographic analysis have been reported, aiding in its separation and quantification.

This technical guide provides a summary of the key data and protocols relevant to this compound. For detailed regulatory and safety information, users should always refer to the most current Safety Data Sheet (SDS) and relevant institutional and governmental guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. scribd.com [scribd.com]

- 4. oecd.org [oecd.org]

- 5. ecetoc.org [ecetoc.org]

- 6. oecd.org [oecd.org]

- 7. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 8. lcslaboratory.com [lcslaboratory.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 13. laboratuar.com [laboratuar.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 16. benchchem.com [benchchem.com]

IUPAC name and synonyms for 1-Ethylpyrrolidin-2-one

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of this compound, also known as N-Ethyl-2-pyrrolidone (NEP), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and relevant experimental applications.

Chemical Identity

The nomenclature and identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial contexts for this compound.[2][3][4][5][6]

-

1-Ethyl-2-pyrrolidinone

-

1-Ethyl-2-pyrrolidone

-

N-Ethyl-2-pyrrolidone (NEP)

-

N-Ethylpyrrolidinone

-

N-Ethylpyrrolidone

-

2-Pyrrolidinone (B116388), 1-ethyl-

-

Agsol Ex 2

-

N-Ethyl-2-azapentanone

-

N-Ethylbutyrolactam

Physicochemical Properties

This compound is a polar aprotic solvent with properties that make it suitable for a wide range of applications.[3][7] It is a colorless, clear liquid characterized by high solvency, low vapor pressure, and miscibility with water and most common organic solvents.[3][7][8] The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [2][3][5][8] |

| Molecular Weight | 113.16 g/mol | [2][3][9] |

| CAS Number | 2687-91-4 | [1][3][5][9] |

| EC Number | 220-250-6 | [1][2][9] |

| Density | 0.992 g/mL at 25 °C | [3][8][9] |

| 1.0 g/cm³ at 20 °C | ||

| Boiling Point | 97 °C at 20 mmHg | [3][8][9] |

| Melting Point | 87.5-88.5 °C | [8] |

| Flash Point | 91 °C (195.8 °F) - Closed Cup | |

| 169 °F | [8] | |

| Water Solubility | 1000 g/L at 23 °C | [8] |

| Miscible | [7] | |

| Vapor Pressure | 0.18 hPa at 20 °C | |

| Refractive Index | n20/D 1.465 | [3][9] |

| pH | 8-9 (100 g/L in H₂O at 20 °C) |

Experimental Protocols

Synthesis of 1-Ethyl-2-pyrrolidone

A general laboratory-scale synthesis involves the reaction of an N-silylated pyrrolidinone derivative with an alkyl sulfonate.[10]

General Procedure:

-

An equimolar mixture of an alkyl sulfonate (e.g., Ethyl benzenesulphonate, 0.05-0.1 mol) and an N-silyl derivative of 2-pyrrolidinone (e.g., 1-TRIMETHYLSILYL-2-PYRROLIDINONE) is prepared in a suitable reaction vessel.[3][10]

-

The mixture is heated at a temperature range of 140-170 °C for a duration of 3 to 5 hours.[10]

-

Upon completion of the reaction, the resulting product mixture is subjected to fractional distillation to isolate the pure 1-Ethyl-2-pyrrolidone.[10]

Analytical Isolation and Purification Workflow

In drug development and natural product chemistry, isolating target compounds is a common challenge. The following protocol outlines a general workflow for the isolation and purification of a moderately polar compound like this compound or its derivatives from a complex matrix (e.g., a crude reaction mixture or natural extract), based on chromatographic principles.[11]

Methodology:

-

Initial Extraction: The process begins with a crude extract (e.g., a methanolic extract). This is typically diluted with water to facilitate liquid-liquid partitioning.[11]

-

Liquid-Liquid Partitioning: A sequential liquid-liquid extraction is performed to remove impurities and enrich the target compound.

-

Defatting: The aqueous extract is first partitioned against a non-polar solvent like N-hexane to remove highly lipophilic compounds.[11]

-

Intermediate Polarity Removal: Subsequently, a solvent of intermediate polarity, such as dichloromethane, is used to remove other unwanted compounds.[11]

-

Target Extraction: The target compound is then extracted from the aqueous phase into a more polar solvent, typically ethyl acetate (B1210297). This phase is collected as it is now enriched with the compound of interest.[11]

-

-

Pre-fractionation (CPC): The enriched extract (e.g., the ethyl acetate phase) is concentrated and subjected to Centrifugal Partition Chromatography (CPC). This technique serves as a semi-preparative step to separate compounds based on their partition coefficients in a biphasic solvent system, further purifying the target fraction.[11]

-

Final Purification (HPLC): Fractions from CPC containing the target compound are pooled and subjected to a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.[11]

Applications in Research and Development

This compound is a versatile compound with numerous applications in industrial and research settings.

-

Solvent: It is widely used as a highly efficient, polar aprotic solvent. Its applications include dissolving a wide range of polymers, use in coatings, paint strippers, and in the electronics industry.[12]

-

Chemical Synthesis: It serves as a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]

-

Drug Formulation: In pharmaceuticals, it is used in drug formulations to aid in the solubilization of active pharmaceutical ingredients (APIs).[12] It has been studied as a transdermal absorption-enhancing compound, facilitating the delivery of drugs through the skin.[3][9]

-

Energy Storage: The compound is utilized as a component in electrolytes for lithium-ion batteries, where it can improve conductivity and overall performance.[12]

-

Petrochemical Industry: It is employed for gas desulfurization and in extraction processes for compounds like butadiene.[8]

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 4. 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 6. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 7. 1-Ethyl-2-Pyrrolidone For Sale | 2687-91-4 [whamine.com]

- 8. chembk.com [chembk.com]

- 9. N-乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 11. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Weight and Formula of 1-Ethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of 1-Ethylpyrrolidin-2-one, a versatile solvent and chemical intermediate. The document details the methodologies for the experimental determination of these fundamental properties, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Molecular Properties

This compound, also known as N-ethyl-2-pyrrolidone (NEP), is a cyclic lactam. Its core molecular properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [2][3][4] |

| Monoisotopic Mass | 113.084063974 Da | [4] |

| CAS Number | 2687-91-4 | [1] |

Experimental Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of an organic compound like this compound is a critical step in its characterization. This is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For the determination of molecular weight, the key is to identify the molecular ion peak (M+).[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as acetone (B3395972) or dichloromethane.[5][6]

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph. The injector is maintained at a high temperature to ensure rapid vaporization of the sample.[7]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated this compound elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to lose an electron and form a positively charged molecular ion (M+).[8]

-

Mass Analysis: The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value is generally the molecular ion peak, which directly provides the molecular weight of the compound.[1] For this compound, this peak would be observed at an m/z of approximately 113.

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[4] This information is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of pure this compound is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in the presence of a stream of pure oxygen.[9] This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂.[9][10]

-

Separation and Detection: The combustion gases are passed through a series of traps and columns to separate them. The amount of each gas is then measured using a thermal conductivity detector.

-

Calculation: From the masses of CO₂, H₂O, and N₂ produced, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen can be determined by difference.

-

Empirical Formula Determination: The mass percentages are converted to mole ratios, which are then simplified to the smallest whole numbers to give the empirical formula.

-

Molecular Formula Determination: The molecular formula is determined by comparing the molecular weight obtained from mass spectrometry with the empirical formula weight.[2] The molecular formula will be a whole-number multiple of the empirical formula.

Workflow for Molecular Formula and Weight Determination

The following diagram illustrates the logical workflow for determining the molecular formula and weight of an organic compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. msvision.com [msvision.com]

- 4. azom.com [azom.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. cires1.colorado.edu [cires1.colorado.edu]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

Core Physical Properties of N-Ethylpyrrolidone (NEP)

An In-depth Technical Guide to the Physical Properties of N-Ethylpyrrolidone (NEP)

This technical guide provides a comprehensive overview of the boiling and melting points of N-Ethylpyrrolidone (NEP), a versatile aprotic solvent. The information is intended for researchers, scientists, and professionals in drug development and chemical industries who require precise data on the physical characteristics of NEP. This document details its core physical constants, the methodologies for their experimental determination, and a workflow for physical property characterization.

N-Ethylpyrrolidone (NEP), with the CAS number 2687-91-4 and molecular formula C₆H₁₁NO, is a colorless to pale yellow liquid known for its high polarity, chemical stability, and broad solvency.[1][2] Accurate knowledge of its boiling and melting points is crucial for its application in various fields, including pharmaceuticals, electronics, and coatings.[3]

Quantitative Data Summary

The boiling and melting points of NEP have been reported across various sources. The boiling point is highly dependent on pressure, while the melting point (or freezing point) signifies the transition to a solid state. The data below has been compiled and organized for clarity.

| Physical Property | Reported Value | Conditions | Reference(s) |

| Boiling Point | 212.5 °C | Atmospheric Pressure (1013.25 hPa) | [4][5][6] |

| 212 °C | Atmospheric Pressure | [7] | |

| ~206 °C | Not Specified | [1] | |

| 203.56 °C | @ 760.00 mm Hg (estimated) | [8] | |

| 97 °C | @ 20 mmHg | [2][9][10] | |

| 170-172 °C | @ 15 mm Hg | [11] | |

| Melting Point | < -120 °C | Not Applicable | [5][6] |

| -77 °C | Not Applicable | [4] | |

| -75 °C | Not Applicable | [1][3] |

Note: Some sources report conflicting melting points, such as -25°C or even positive values, which are likely outliers or refer to impure samples or different substances.[7][9][11]

Experimental Protocols for Determination

Standard laboratory procedures for determining the melting and boiling points of organic compounds are applicable to NEP. These methods ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Since NEP has a very low melting point, this procedure would be conducted using a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid phase of NEP transitions to the liquid phase.

Apparatus:

-

Melting point apparatus with cooling capabilities (e.g., cryostat)

-

Sealed capillary tubes

-

Thermometer or digital temperature probe

-

Sample of solid NEP (previously frozen)

Procedure:

-

Sample Preparation: A small amount of NEP is frozen. The solid sample is then finely powdered.[12]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[13][14]

-

Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus. The cooling system is engaged to bring the temperature well below the expected melting point.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[14]

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Objective: To determine the temperature at which the vapor pressure of NEP equals the atmospheric pressure.[15]

Apparatus:

-

Thiele tube or a beaker for a heating bath (using paraffin (B1166041) oil or a similar high-boiling liquid)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube, sealed at one end

-

Thermometer

-

Bunsen burner or hot plate

-

Stand and clamps

Procedure:

-

Sample Preparation: Approximately 2-3 mL of liquid NEP is placed into the small test tube.[15]

-

Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid. The test tube is then securely attached to a thermometer.[16]

-

Heating: The entire assembly is clamped and immersed in the heating bath within the Thiele tube, ensuring the rubber band or thread used for attachment is above the oil level.[16][17]

-

Observation: The bath is heated gently. Initially, trapped air will bubble out of the capillary tube.[17] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and bath are allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of an N-Ethylpyrrolidone sample in a laboratory setting.

References

- 1. N-ethylpyrrolidone Supplier - Naturallifeworth [naturallifeworth.com]

- 2. haihangchem.com [haihangchem.com]

- 3. superiorchem.com [superiorchem.com]

- 4. pt.tnjchem.com [pt.tnjchem.com]

- 5. pt.tnjchem.com [pt.tnjchem.com]

- 6. hongrunplastics.com [hongrunplastics.com]

- 7. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO.,LTD [pymyj2002.com]

- 8. ethyl pyrrolidone, 2687-91-4 [thegoodscentscompany.com]

- 9. 2687-91-4 CAS MSDS (1-Ethyl-2-pyrrolidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. employees.oneonta.edu [employees.oneonta.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomus.edu.iq [uomus.edu.iq]

Water Solubility of 1-Ethylpyrrolidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the water solubility of 1-Ethylpyrrolidin-2-one (NEP), a widely used aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the aqueous solubility of this compound.

Core Concepts

This compound, also known as N-ethyl-2-pyrrolidone, is a polar organic solvent with a diverse range of applications, including in the pharmaceutical, electronics, and petrochemical industries.[1] Its utility is often linked to its favorable solubility profile, particularly its high affinity for aqueous solutions. The ability of NEP to form hydrogen bonds with water molecules is a significant factor contributing to its solubility.[2]

Quantitative Solubility Data

The water solubility of this compound is exceptionally high, with multiple sources indicating that it is miscible with water. This means it can mix with water in all proportions to form a homogeneous solution. The following table summarizes the available quantitative data.

| Parameter | Value | Temperature | Reference |

| Water Solubility | >1000 g/L | 23 °C | --INVALID-LINK-- |

| Water Solubility | Miscible | Not Specified | --INVALID-LINK-- |

| Water Solubility | 1000 g/L | 23 °C | --INVALID-LINK-- |

Experimental Protocols

Given the high solubility and miscibility of this compound in water, a classical determination of a precise solubility limit (saturation point) is not typically performed. Instead, experimental protocols would focus on confirming miscibility. The OECD Guideline 105 for testing of chemicals, specifically the flask method, provides a standardized approach that can be adapted for this purpose.[3][4][5][6] The shake-flask method is another widely accepted technique for solubility determination.[7][8][9][10]

General Experimental Protocol: Shake-Flask Method for Miscibility Confirmation

This protocol outlines a general procedure to confirm the miscibility of a liquid substance like this compound in water.

1. Materials and Reagents:

- This compound (high purity)

- Distilled or deionized water

- Volumetric flasks

- Pipettes

- Analytical balance

- Vortex mixer or shaker bath

- Temperature-controlled environment (e.g., incubator or water bath)

2. Procedure:

- Preparation of Test Solutions: A series of solutions of this compound in water are prepared at various concentrations (e.g., 10%, 25%, 50%, 75%, 90% v/v).

- Equilibration: The prepared solutions are placed in sealed containers and agitated using a vortex mixer or a shaker bath for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 20 ± 0.5 °C).[4][5] This ensures that the mixture reaches equilibrium.

- Observation: After the equilibration period, the samples are visually inspected for any signs of phase separation, cloudiness, or precipitation. The absence of any of these indicates miscibility at that concentration.

- Analytical Verification (Optional): To quantitatively confirm the concentration of this compound in the aqueous phase, an appropriate analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. This is particularly useful if there is any doubt about complete miscibility.

3. Data Interpretation:

- If a single, clear, and homogeneous phase is observed in all tested concentrations, the substance is considered miscible with water under the tested conditions.

Visualizations

The following diagram illustrates a generalized workflow for determining the solubility of a substance using the shake-flask method.

Caption: General workflow for the shake-flask solubility determination method.

References

- 1. 1-ethyl-2-pyrrolidone - NEM MATERIALS CO.,LTD [pymyj2002.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. filab.fr [filab.fr]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-Depth Technical Guide to the Spectral Data of 1-Ethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Ethylpyrrolidin-2-one. Detailed experimental protocols, quantitative data summaries, and visual representations of the molecular structure and analytical workflow are presented to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.39 | q | H-1' |

| 3.34 | t | H-5 |

| 2.36 | t | H-3 |

| 2.03 | p | H-4 |

| 1.12 | t | H-2' |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 174.8 | C-2 |

| 48.9 | C-5 |

| 38.0 | C-1' |

| 30.8 | C-3 |

| 18.1 | C-4 |

| 12.8 | C-2' |

Solvent: CDCl₃

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description |

| 2975 - 2875 | C-H stretch (alkane) |

| 1685 | C=O stretch (amide) |

| 1465 | C-H bend (alkane) |

| 1290 | C-N stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) |

| 113 | 83.4 |

| 98 | 100.0 |

| 84 | 14.8 |

| 70 | 66.1 |

| 69 | 27.5 |

| 58 | 16.0 |

| 57 | 12.5 |

| 56 | 13.9 |

| 42 | 31.3 |

| 41 | 40.6 |

Method: Electron Ionization (EI)

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 90 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 2-4 s.

-

Spectral Width: 10-15 ppm.

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A broadband-observe NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1-2 s.

-

Spectral Width: 0-200 ppm.

-

-

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean ATR crystal is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 30-200 amu.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

1-Ethylpyrrolidin-2-one: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for 1-Ethylpyrrolidin-2-one (CAS No. 2687-91-4), a solvent used in various industrial and research applications. This document summarizes key toxicological data, outlines experimental methodologies for hazard assessment, and presents visual representations of its metabolic pathway and safety testing workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye damage and reproductive toxicity.[1][2][3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][2][4][5] | Corrosion | Danger |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child.[1][2][3][4] | Health Hazard | Danger |

| Flammable Liquids | 4 | H227: Combustible liquid.[1] | None | Warning |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | Exclamation Mark | Warning |

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in the safety data sheets. Key recommendations include obtaining special instructions before use, avoiding all personal contact including inhalation, and wearing appropriate personal protective equipment.[1][2][6]

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative findings.

Table 2: Acute Toxicity Data

| Route of Exposure | Test Species | LD50/LC50 Value | Reference |

| Oral | Rat | 1350 - 3200 mg/kg | [6] |

| Dermal | Rat | >2000 mg/kg | |

| Inhalation | Rat | >5.1 mg/L/4h |

Table 3: Irritation and Sensitization Data

| Endpoint | Test Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating to slightly irritating | [6] |

| Eye Irritation | Rabbit | Causes serious eye damage; Moderate to irreversible effects | [1][6] |

Table 4: Genotoxicity/Mutagenicity Data

| Assay | Test System | Result | Reference |

| Ames Test (OECD 471) | S. typhimurium, E. coli | Negative | [7] |

| In vitro Mammalian Cell Gene Mutation Test (OECD 476) | Chinese hamster ovary cells | Negative | [7] |

| In vivo Micronucleus Test (OECD 474) | Mouse bone marrow | Negative | [7] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This study assesses the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits.

-

Procedure: A single dose of 0.5 g or 0.5 mL of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored using a standardized grading system (e.g., Draize scale).

-

Evaluation: The mean scores for each observation point are calculated to determine the primary irritation index. The reversibility of any observed effects is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause serious eye damage.

-

Test System: Healthy young adult albino rabbits.[8]

-

Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the rabbit.[7] The other eye remains untreated and serves as a control. The eyelids are held together for approximately one second after instillation.

-

Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.[9] The lesions are scored using a standardized grading system.

-

Evaluation: The severity and reversibility of the ocular lesions are assessed to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[10]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[10] The mixture is incubated, and then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation) is counted for each concentration and compared to the spontaneous reversion rate in the negative control.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Metabolism and Toxicokinetics